molecular formula C6H8N4O2 B8346271 2-(Pyrimidin-2-yloxy)acetohydrazide

2-(Pyrimidin-2-yloxy)acetohydrazide

Cat. No.: B8346271
M. Wt: 168.15 g/mol
InChI Key: GLGQEBUBNQOFLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((6-Methyl-2-(methylthio)pyrimidin-4-yl)oxy)acetohydrazide serves as a versatile and valuable synthetic intermediate in organic and medicinal chemistry research. Its primary application lies in the construction of diverse non-fused biheterocyclic systems, where a pyrimidine cycle is linked with other heterocycles such as 1,3,4-thiadiazoles and 1,3,4-oxadiazoles through an oxymethylene group . The reactivity of the acetohydrazide moiety allows for several pathways: reaction with carbon disulfide and subsequent heterocyclization and alkylation yields 5-S-substituted 1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives; reaction with isocyanates followed by heterocyclization provides access to 2-N-alkyl(aryl)-substituted 1,3,4-thiadiazoles; and transformation into 2-((6-methyl-2-(methylthio)pyrimidin-4-yl)oxy)acetyl azide enables the synthesis of various N-aryl(alkyl)acetamides . A significant research finding is that compounds synthesized from this intermediate exhibit a pronounced plant growth stimulant activity, which was first observed in these novel chemical series . This makes 2-(Pyrimidin-2-yloxy)acetohydrazide a crucial building block for researchers developing new agrochemicals and investigating the biological activity of complex heterocyclic compounds. This product is intended for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C6H8N4O2

Molecular Weight

168.15 g/mol

IUPAC Name

2-pyrimidin-2-yloxyacetohydrazide

InChI

InChI=1S/C6H8N4O2/c7-10-5(11)4-12-6-8-2-1-3-9-6/h1-3H,4,7H2,(H,10,11)

InChI Key

GLGQEBUBNQOFLF-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)OCC(=O)NN

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

Below is a comparative analysis of 2-(pyrimidin-2-yloxy)acetohydrazide with structurally related compounds:

Key Findings

Substituent Effects on Activity: Oxygen vs. Thioether derivatives in demonstrated broad-spectrum antimicrobial activity, suggesting that sulfur-linked pyrimidines enhance interaction with microbial enzymes . Heterocycle Choice: Pyrimidine-based acetohydrazides (e.g., ) show antimicrobial activity, while benzimidazole derivatives () exhibit anticonvulsant effects. This highlights the role of heterocycle identity in directing biological activity .

Anti-Inflammatory Activity: N-arylidene-2-(2-phenoxyphenyl)acetohydrazides () with bulky aromatic substituents (e.g., 4-chlorobenzylidene in compound 9d) showed anti-inflammatory efficacy comparable to diclofenac, suggesting that electron-withdrawing groups enhance activity .

Antimicrobial Optimization :

  • Cyclization of hydrazide moieties into 1,3,4-oxadiazole () or incorporation of pyridyl groups () improved antimicrobial potency, indicating that planar heterocyclic systems enhance target binding .

Preparation Methods

Synthesis of Ethyl 2-(Pyrimidin-2-yloxy)acetate

The ester precursor is typically synthesized via nucleophilic substitution between 2-chloropyrimidine and ethyl glycolate in the presence of a base. For example:

  • Reactants : 2-Chloropyrimidine (1 equiv), ethyl glycolate (1.2 equiv)

  • Base : Potassium carbonate (2 equiv)

  • Solvent : Dimethylformamide (DMF)

  • Conditions : 80°C for 12 hours under nitrogen atmosphere

  • Yield : 68–75%

Hydrazinolysis Reaction

The ester intermediate is treated with excess hydrazine hydrate to yield the target hydrazide:

Optimized Parameters :

  • Molar Ratio : 1:3 (ester : hydrazine hydrate)

  • Solvent : Absolute ethanol

  • Temperature : 50–60°C

  • Reaction Time : 4–6 hours

  • Yield : 82–89%

Table 1 : Comparative Yields Under Varied Conditions

SolventTemperature (°C)Time (h)Yield (%)
Ethanol50482
Methanol50675
THF60868
DMF80371

Alternative Routes via Thioacetate Intermediates

Recent studies have explored thioacetate derivatives as starting materials for improved regioselectivity. For instance, 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide was synthesized via hydrazinolysis of ethyl thioacetate:

Reaction Scheme

Key Advantages :

  • Higher functional group tolerance (e.g., thioether stability)

  • Reduced side reactions compared to oxygen-based analogs

Optimized Conditions :

  • Hydrazine Excess : 3-fold molar ratio

  • Solvent : Ethanol

  • Workup : Recrystallization from ethanol/water (3:1)

  • Yield : 81%

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times while maintaining yields. A modified protocol for ethyl 2-(pyrimidin-2-yloxy)acetate hydrazinolysis achieved completion in 30 minutes:

Procedure :

  • Mix ester (1 mmol) and hydrazine hydrate (3 mmol) in ethanol (5 mL)

  • Irradiate at 300 W, 80°C

  • Cool and filter the precipitate

Results :

  • Time Saved : 75% reduction vs conventional heating

  • Yield : 85% (compared to 82% via traditional methods)

Characterization and Quality Control

Spectroscopic Validation

  • IR Spectroscopy :

    • N–H stretch: 3277–3333 cm⁻¹

    • C=O stretch: 1651–1687 cm⁻¹

  • ¹H NMR (DMSO-d₆) :

    • Hydrazide NH2: δ 4.27 ppm (broad singlet)

    • Pyrimidine H: δ 8.90–8.97 ppm (doublet)

Purity Assessment

  • HPLC : >98% purity using C18 column, methanol/water (70:30)

  • Elemental Analysis : <0.5% deviation from theoretical values

Challenges and Mitigation Strategies

Common Side Reactions

  • Oxidation of Hydrazide : Minimized by inert atmosphere (N₂/Ar)

  • Ester Hydrolysis : Controlled by anhydrous conditions

Scalability Considerations

  • Batch Size Limits : >500 g batches show yield drops (89% → 76%) due to heat transfer inefficiencies

  • Continuous Flow Systems : Pilot studies show 92% yield at 1 kg/day throughput

Emerging Methodologies

Enzymatic Hydrazinolysis

Preliminary work using lipases (e.g., Candida antarctica) in ionic liquids achieved 78% yield at 40°C, offering greener alternatives.

Solid-Phase Synthesis

Immobilized hydrazine on silica gel enabled reagent recycling, reducing waste by 40% in small-scale trials.

Comparative Analysis of Methods

Table 2 : Method Efficiency Evaluation

MethodYield (%)TimeCostScalability
Conventional82–894–6 hLowModerate
Microwave-Assisted850.5 hMediumHigh
Thioacetate Route815 hHighLow
Enzymatic7812 hVery HighExperimental

Industrial Production Insights

Current manufacturing practices favor conventional hydrazinolysis due to:

  • Equipment Availability : Standard reactors vs specialized microwave units

  • Regulatory Compliance : Established safety protocols for hydrazine handling

Q & A

Q. How are hydrazide derivatives tailored for antiviral specificity (e.g., against HAV)?

  • Methodological Answer : Introduce halogenated arylidene groups (e.g., 4-bromophenyl) to enhance binding to viral capsid proteins. IC50 values (e.g., 8.5 µg/mL for HAV adsorption inhibition) are determined via plaque reduction assays, with selectivity indices (TI >80) confirming low cytotoxicity .

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